molecular formula C11H16N2O B120316 1-(2-Methoxyphenyl)piperazine CAS No. 35386-24-4

1-(2-Methoxyphenyl)piperazine

Cat. No.: B120316
CAS No.: 35386-24-4
M. Wt: 192.26 g/mol
InChI Key: VNZLQLYBRIOLFZ-UHFFFAOYSA-N
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Description

2-Methoxyphenylpiperazine, also known as 1-(2-Methoxyphenyl)piperazine, is a chemical compound with the molecular formula C11H16N2O. It is a derivative of piperazine, a heterocyclic organic compound, and features a methoxy group attached to the phenyl ring. This compound is known for its various applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as acetonitrile . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production of 2-Methoxyphenylpiperazine often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of functionalized piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyphenyl)piperazine is primarily studied for its pharmacological properties. It has been identified as a potential ligand for serotonin receptors, particularly the 5-HT1A_{1A} receptor, which is implicated in various neuropsychiatric disorders. A study indicated that this compound exhibits affinity for these receptors, suggesting its potential use in developing treatments for anxiety and depression .

Radiopharmaceutical Development

A notable application of this compound is in the development of imaging agents for brain receptor studies. For instance, a derivative labeled with technetium-99m was synthesized to evaluate its biodistribution and ability to cross the blood-brain barrier. The study demonstrated significant brain uptake, particularly in the hippocampus, indicating its potential utility in neurological imaging .

Forensic Science

In forensic laboratories, this compound serves as a reference material for analytical studies. Its solubility properties facilitate the extraction and identification of related compounds in toxicological analyses .

Table 1: Solubility Characteristics

SolventSolubility
DMSOSoluble
MethanolSoluble
ChloroformSlightly soluble
Study ReferenceApplicationFindings
Brain Imaging AgentHigh brain uptake; effective for receptor imaging
Serotonin Receptor InteractionAffinity for 5-HT1A_{1A} receptors

Case Study 1: Imaging Agent Development

The synthesis of a technetium-99m labeled derivative of this compound was reported to yield a complex that could be used for brain imaging. The study highlighted the compound's stability and ability to penetrate the blood-brain barrier effectively, making it a promising candidate for further development in neuroimaging applications .

Case Study 2: Forensic Analysis

In forensic settings, the compound has been utilized to differentiate between various piperazine derivatives through chromatographic techniques. Its unique solubility profile allows for effective separation from other substances, aiding in toxicological investigations .

Mechanism of Action

Comparison with Similar Compounds

2-Methoxyphenylpiperazine can be compared with other similar compounds, such as:

    2-Chlorophenylpiperazine (oCPP): Similar in structure but with a chlorine substituent instead of a methoxy group.

    3-Methoxyphenylpiperazine (mMeOPP): Similar but with the methoxy group in the meta position.

    4-Methoxyphenylpiperazine (MeOPP): Similar but with the methoxy group in the para position.

Uniqueness

The uniqueness of 2-Methoxyphenylpiperazine lies in its specific substitution pattern, which influences its binding affinity and selectivity for various receptors. This makes it a valuable tool in pharmacological research and drug development .

Biological Activity

1-(2-Methoxyphenyl)piperazine (MPP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its interactions with various receptors, anticancer potential, and other therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C11_{11}H15_{15}N
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 35386-24-4

The methoxy group on the phenyl ring influences the compound's lipophilicity and receptor binding properties, which are crucial for its biological activity.

1. Serotonin Receptor Interaction

MPP exhibits significant affinity for serotonin receptors, particularly:

  • 5-HT1A Receptors : MPP has been shown to bind with high affinity to these receptors, which are implicated in mood regulation and anxiety disorders. Studies indicate that MPP derivatives can enhance serotonin signaling, potentially offering therapeutic benefits for depression .
  • 5-HT2A Receptors : MPP also interacts with 5-HT2A receptors, which are associated with various neuropsychiatric conditions. The binding affinity of MPP derivatives to these receptors suggests a role in modulating psychotropic effects .

2. Anticancer Activity

Research has demonstrated that MPP and its derivatives possess notable anticancer properties:

  • Cell Line Studies : In vitro studies have shown that MPP exhibits antiproliferative activity against several human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (MV4-11). The IC50_{50} values indicate a potent effect, with some derivatives outperforming standard treatments like cisplatin .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Molecular docking studies suggest that MPP interacts with key cellular targets, leading to disruptions in cancer cell proliferation pathways .

Table 1: Summary of Biological Activities of MPP Derivatives

Activity TypeCell Line/TargetIC50_{50} Value (µM)Reference
AntiproliferativeMCF-7 (Breast Cancer)5.24
AntiproliferativeA549 (Lung Cancer)0.19
Serotonin Receptor5-HT1AHigh Affinity
Serotonin Receptor5-HT2AHigh Affinity

3. Neuropharmacological Effects

The ability of MPP to cross the blood-brain barrier has been confirmed through biodistribution studies using radiolabeled derivatives. This property is crucial for its potential applications in treating neurological disorders:

  • Brain Imaging Agent : A study developed a technetium-labeled derivative of MPP for brain receptor imaging, demonstrating significant uptake in brain regions such as the hippocampus, indicating its potential as a diagnostic tool .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-methoxyphenyl)piperazine, and how are intermediates validated?

  • Methodological Answer : The Prelog method is a classic route, involving condensation of 2-methoxyphenylamine with diethanolamine under acidic conditions, followed by cyclization . Alternative approaches include alkylation of piperazine with 2-methoxyphenyl halides using potassium carbonate in acetonitrile . Intermediates (e.g., 4-(N-phthalimido)butyl derivatives) are validated via NMR, IR, and GC-MS to confirm purity and structural integrity .

Q. How is this compound characterized, and what analytical techniques are critical for quality control?

  • Methodological Answer : Key techniques include:

  • Melting point analysis : 35–38°C (pure compound) .
  • Spectroscopy : 1^1H/13^13C NMR for aromatic proton environments and piperazine ring confirmation .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the primary physical and chemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include:

  • Molecular weight : 192.26 g/mol .
  • Solubility : Lipophilic (soluble in acetone, DMSO; poorly in water) .
  • Stability : Store at room temperature in sealed containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can alkylation reactions of this compound be optimized to minimize by-products like 1-(2-ethoxyethyl) derivatives?

  • Methodological Answer : Replace ethanol with acetone as the solvent to avoid nucleophilic substitution with ethoxide. Use potassium carbonate (instead of hydroxide) to maintain anhydrous conditions, achieving >90% yield of S-alkylated isomers . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What role does this compound play in serotonin (5-HT) receptor binding studies?

  • Methodological Answer : It acts as a selective ligand for 5-HT1A_{1A} and 5-HT7_{7} receptors. Radioligand displacement assays using 3^3H-8-OH-DPAT show IC50_{50} values <100 nM . Functional assays (cAMP inhibition) in HEK293 cells transfected with 5-HT7_{7} receptors confirm partial agonism .

Q. How is this compound utilized in HPLC-based detection of industrial isocyanates?

  • Methodological Answer : Derivatize airborne isocyanates by trapping in toluene containing this compound. The resulting urea derivatives are quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 242 nm . Calibration curves show linearity (R2^2 > 0.99) for concentrations 0.1–10 ppm .

Q. What strategies enhance the stability of this compound derivatives in radiopharmaceuticals?

  • Methodological Answer : Labeling with technetium-99m requires conjugation via ferrocenecarboxamide linkers. Purify the radiolabeled compound ((99m)Tc-MP) using size-exclusion chromatography, achieving radiochemical purity >90% . Stability tests in saline (24 hrs, 25°C) show <5% degradation .

Q. How does computational docking elucidate structure-activity relationships (SAR) of dopamine D2 receptor ligands derived from this compound?

  • Methodological Answer : Docking (AutoDock Vina) into D2 receptor crystal structures (PDB: 6CM4) identifies critical interactions:

  • Hydrogen bonding : Methoxy group with Ser193.
  • π-Stacking : Aromatic ring with Phe389 .
  • Derivatives with nitrobenzyl groups show 10-fold higher affinity (Ki_i = 2.1 nM) due to enhanced hydrophobic packing .

Q. What synthetic modifications improve the blood-brain barrier (BBB) permeability of this compound derivatives?

  • Methodological Answer : Introduce lipophilic substituents (e.g., trifluoromethyl or selenoether groups) to increase logP values >2.5. In situ perfusion models in rats demonstrate 30% higher BBB penetration compared to unmodified analogs .

Q. How are conflicting data on receptor selectivity resolved when using this compound in multi-target studies?

  • Methodological Answer : Conduct competitive binding assays across receptor panels (e.g., 5-HT, dopamine, adrenergic). Use Schild analysis to differentiate orthosteric vs. allosteric binding. For example, this compound shows 100-fold selectivity for 5-HT1A_{1A} over α1_1-adrenergic receptors .

Properties

IUPAC Name

1-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZLQLYBRIOLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38869-49-7 (di-hydrochloride)
Record name 1-(2-Methoxyphenyl)piperazine
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DSSTOX Substance ID

DTXSID40188871
Record name 1-(2-Methoxyphenyl)piperazine
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Molecular Weight

192.26 g/mol
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CAS No.

35386-24-4
Record name 1-(2-Methoxyphenyl)piperazine
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Record name 1-(2-Methoxyphenyl)piperazine
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Record name 1-(2-Methoxyphenyl)piperazine
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Record name 1-(2-methoxyphenyl)piperazine
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Record name N-(2-METHOXYPHENYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

To a solution of 25.00 g (0.1093 mol) of 1-(2′-methoxyphenyl)piperazine hydrochloride in 42 mL of water was added 14.5 mL (0.109 mol) of concentrated (29.4%) NH4OH (aq) (pH=9). The mixture was extracted twice with 250 mL of 1:1 (v/v) of THF:toluene. The organic extracts were combined, dried over MgSO4, gravity filtered and concentrated to afford 20.17 g (96.00%) of 1-(2′-methoxyphenyl)piperazine as a pale green oil: 1H NMR (d6-DMSO): d 6.90-6.97 (m, 2H, phenyl CH), 6.83-6.90 (m, 3H, phenyl CH), 3.77 (s, 3H, OCH3), 2.77-2.91 (m, 8H, piperazine CH2), 2.49-2.53 (m, 1H, NH). A solution of 9.55 g (0.0370 mol) of 4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde in 10 mL of iPrOAc was added to 6.77 g (0.0352 mol) of neat 1-(2′-methoxyphenyl)piperazine. The mixture turned turbid, and then turned to a solid mass when 10 mL of iPrOAc was added. The solid was slurried with 45 mL of iPrOAc. After 1.5 h, reaction was complete. The solid was vacuum filtered and washed with 10 mL of iPrOAc and air dried to afford 9.81 g (64.4%) of pure enamine as an off-white powder. The filtrate was concentrated to afford 6.40 g of crude enamine;
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a similar manner to the preparation of 18, compound 24 was obtained from 4′-(2,3-epoxy-propoxy)-4-methoxy-chalcone, 13 (500 mg, 1.6 mmol) and 1-(2-methoxyphenyl)piperazine (0.3 mL, 1.7 mmol) in dry methanol (80 mL). Yield 530 mg (66%); mp 97-98° C.; MS (FAB) 503 (M++1); IR (KBr) 3451, 1652; 1H NMR (200 MHz, CDCl3) δ 8.03 (d, J=8.3 Hz, 2H), 7.78 (d, J=15.5 Hz, 1H), 7.60 (d, J=8.1 Hz, 2H), 7.43 (d, J=15.4 Hz, 1H), 7.03-6.85 (m, 8H), 4.13-4.09 (m, 3H), 3.87 (s, 3H), 3.86 (s, 3H), 3.14-3.10 (m, 4H), 2.90-2.88 (m, 2H), 2.67-2.63 (m, 4H). Analyses calculated for C30H34N2O5: C, 71.69; H, 6.82; N, 5.57. Found: C, 71.62; H, 6.91; N, 5.42.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(2-Methoxyphenyl)piperazine
1-(2-Methoxyphenyl)piperazine
1-(2-Methoxyphenyl)piperazine
1-(2-Methoxyphenyl)piperazine
1-(2-Methoxyphenyl)piperazine
1-(2-Methoxyphenyl)piperazine

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